Basmisanil (RG1662)
Basmisanil (RG1662)
Basmisanil, also known as RG1662, RO5186582, is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABAA receptors which is under development by Roche for the treatment of cognitive impairment associated with Down syndrome. As of August 2015, it is in phase II clinical trials for this indication. Down syndrome (DS) is the most commonly identifiable genetic form of intellectual disability. Individuals with DS have considerable deficits in intellectual functioning (i.e., low intellectual quotient, delayed learning and/or impaired language development) and adaptive behavior.
Brand Name:
Vulcanchem
CAS No.:
1159600-41-5
VCID:
VC0520462
InChI:
InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3
SMILES:
CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4
Molecular Formula:
C21H20FN3O5S
Molecular Weight:
445.4654
Basmisanil (RG1662)
CAS No.: 1159600-41-5
Inhibitors
VCID: VC0520462
Molecular Formula: C21H20FN3O5S
Molecular Weight: 445.4654
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1159600-41-5 |
---|---|
Product Name | Basmisanil (RG1662) |
Molecular Formula | C21H20FN3O5S |
Molecular Weight | 445.4654 |
IUPAC Name | (1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone |
Standard InChI | InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 |
Standard InChIKey | VCGRFBXVSFAGGA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 |
Appearance | Solid powder |
Description | Basmisanil, also known as RG1662, RO5186582, is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABAA receptors which is under development by Roche for the treatment of cognitive impairment associated with Down syndrome. As of August 2015, it is in phase II clinical trials for this indication. Down syndrome (DS) is the most commonly identifiable genetic form of intellectual disability. Individuals with DS have considerable deficits in intellectual functioning (i.e., low intellectual quotient, delayed learning and/or impaired language development) and adaptive behavior. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | RG 1662; RG-1662; RG1662; RO5186582; RO-5186582; RO 5186582; Basmisanil. |
Reference | 1: Liogier d'Ardhuy X, Edgin JO, Bouis C, de Sola S, Goeldner C, Kishnani P, Nöldeke J, Rice S, Sacco S, Squassante L, Spiridigliozzi G, Visootsak J, Heller J, Khwaja O. Assessment of Cognitive Scales to Examine Memory, Executive Function and Language in Individuals with Down Syndrome: Implications of a 6-month Observational Study. Front Behav Neurosci. 2015 Nov 18;9:300. doi: 10.3389/fnbeh.2015.00300. eCollection 2015. PubMed PMID: 26635554; PubMed Central PMCID: PMC4650711. 1: Costa AC, Scott-McKean JJ. Prospects for improving brain function in individuals with Down syndrome. CNS Drugs. 2013 Sep;27(9):679-702. doi: 10.1007/s40263-013-0089-3. Review. PubMed PMID: 23821040. |
PubChem Compound | 57336276 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume